molecular formula C9H6N2O B185872 5-hydroxy-1H-indole-3-carbonitrile CAS No. 197512-21-3

5-hydroxy-1H-indole-3-carbonitrile

Cat. No.: B185872
CAS No.: 197512-21-3
M. Wt: 158.16 g/mol
InChI Key: CXKOJSYDMZPWIK-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features a hydroxyl group at the 5-position and a nitrile group at the 3-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Future Directions

Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Their role in the synthesis of active molecules and potential as precursors for various heterocyclic derivatives make them a promising area of research .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5-hydroxy-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1H-indole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Leimgruber–Batcho indole synthesis is a well-known method for constructing the indole ring system . This method involves the reaction of o-nitrotoluene with ethyl formate, followed by reduction and cyclization steps.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-Hydroxy-1H-indole-3-carboxylate
  • 5-Hydroxy-2-methyl-1H-indole
  • 5-Fluoro-1H-indole-3-carbonitrile

Comparison: 5-Hydroxy-1H-indole-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, 5-hydroxy-1H-indole-3-carboxylate has a carboxylate group instead of a nitrile group, leading to different chemical properties and applications .

Properties

IUPAC Name

5-hydroxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKOJSYDMZPWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442658
Record name 3-Cyano-5-hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197512-21-3
Record name 3-Cyano-5-hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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